N-(4-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
This compound features a complex heterocyclic framework comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one fused with a 3,4-dimethylphenyl group at position 9 and an N-(4-bromophenyl)acetamide moiety at position 2. The bromophenyl substituent enhances electrophilic reactivity, while the dimethylphenyl group contributes to hydrophobic interactions, influencing solubility and binding affinity . The acetamide linker facilitates hydrogen bonding, a critical feature for biological activity.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN6O2/c1-14-3-4-16(11-15(14)2)19-12-20-22-27-30(23(32)28(22)9-10-29(20)26-19)13-21(31)25-18-7-5-17(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKULLCAXSLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin structure, followed by the introduction of the bromophenyl and dimethylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 4-Bromophenyl Group
The bromine atom on the para position of the phenyl ring is highly susceptible to nucleophilic substitution under transition metal catalysis or thermal conditions. This site serves as a critical handle for structural diversification.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME, 80°C | Biaryl derivatives | |
| Amination | CuI, L-proline, K₂CO₃, DMSO, 100°C | 4-Aminophenyl analogs |
Key Findings :
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Cross-coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of aryl or heteroaryl groups, enhancing π-π stacking interactions for medicinal chemistry applications.
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Amination reactions replace bromine with amines, yielding derivatives with improved solubility .
Hydrolysis of the Acetamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into smaller fragments.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid + 4-bromoaniline | |
| Basic Hydrolysis | NaOH (aq.), EtOH, 70°C, 8h | Sodium carboxylate + 4-bromoaniline |
Key Findings :
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Hydrolysis under basic conditions proceeds faster but requires neutralization to isolate the free carboxylic acid.
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Stability studies suggest the amide bond is resistant to enzymatic cleavage in physiological conditions, making it suitable for prodrug designs.
Reduction of the 3-Oxopyrazolo Moiety
The ketone group in the pyrazolo-triazole-pyrazine core can be reduced to a secondary alcohol.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Borohydride Reduction | NaBH₄, MeOH, 0°C to RT, 2h | 3-Hydroxypyrazolo-triazolo-pyrazine |
Key Findings :
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Reduction modifies the electronic properties of the heterocyclic system, potentially altering binding affinity to biological targets .
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Stereochemical outcomes depend on the reducing agent; NaBH₄ yields racemic mixtures.
Oxidation Reactions
The electron-rich triazole and pyrazine rings are prone to oxidation, particularly at sulfur or nitrogen centers.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, RT, 4h | Epoxide derivatives (unstable intermediates) | |
| Ring-Opening Oxidation | KMnO₄, H₂O, 50°C | Carboxylic acid-functionalized fragments |
Key Findings :
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Over-oxidation with KMnO₄ disrupts the fused heterocyclic system, limiting synthetic utility.
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Controlled epoxidation requires anhydrous conditions to prevent decomposition.
Functionalization via Condensation Reactions
The acetamide’s primary amine and carbonyl groups participate in condensation with aldehydes or ketones.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, AcOH, reflux, 6h | Imine-linked conjugates | |
| Urea Formation | PhNCO, THF, RT, 24h | Urea derivatives |
Key Findings :
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Schiff bases exhibit enhanced metal-chelating properties, useful in catalysis.
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Urea derivatives show improved thermal stability compared to the parent amide.
Heterocyclic Ring Modifications
The pyrazolo[1,5-a] triazolo[3,4-c]pyrazine core undergoes electrophilic substitution or ring-expansion reactions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1h | Nitro-substituted analogs | |
| Cycloaddition | DMAD, CuI, DMF, 100°C | Fused pyrimidine derivatives |
Key Findings :
Scientific Research Applications
N-(4-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and functional attributes of the target compound with its analogs:
Notes:
- logP : The target compound’s logP is estimated based on the analog in , where similar substituents yield logP ~3.5. Higher logP correlates with increased membrane permeability but reduced aqueous solubility.
- Substituent Effects :
- Core Modifications: Compounds like replace the pyrazolo-triazolo-pyrazinone core with amino-triazolo-pyrazine, reducing steric bulk but altering hydrogen-bonding capacity.
Biological Activity
N-(4-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a pyrazolo-triazolo moiety, which are significant for its biological activity. Its molecular formula is with a molecular weight of approximately 425.3 g/mol.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom is thought to enhance the electron density on the nitrogen atoms within the structure, potentially increasing its interaction with microbial targets. For instance, analogs of this compound have demonstrated increased antibacterial activity compared to their chloro counterparts due to enhanced hydrogen bonding capabilities in their molecular packing .
Anticancer Activity
Studies have shown that pyrazole derivatives possess anticancer properties by inhibiting specific cancer cell lines. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further investigation in oncological applications. In particular, related pyrazole derivatives have been documented to induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The structural components of this compound suggest potential anti-inflammatory effects. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The pyrazolo and triazolo rings may facilitate binding to targets involved in inflammatory pathways or cancer signaling cascades. Additionally, the bromophenyl group could enhance hydrophobic interactions with target proteins.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
